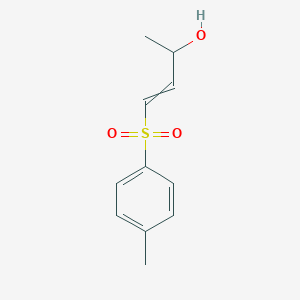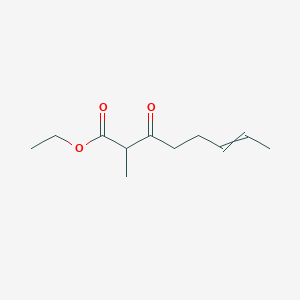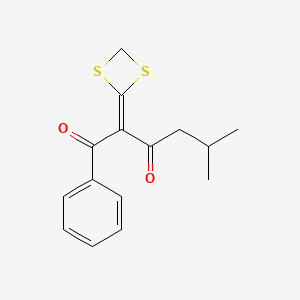
5-(9H-Carbazol-9-yl)penta-2,4-diyn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(9H-Carbazol-9-yl)penta-2,4-diyn-1-ol is a chemical compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, photochemistry, and medicinal chemistry. This compound, in particular, features a carbazole moiety attached to a penta-2,4-diyn-1-ol backbone, which imparts unique electronic and photophysical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(9H-Carbazol-9-yl)penta-2,4-diyn-1-ol typically involves the coupling of a carbazole derivative with a diacetylene precursor. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling reactions. These reactions are carried out under inert atmosphere conditions, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), and require the presence of a base such as potassium carbonate or triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(9H-Carbazol-9-yl)penta-2,4-diyn-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the diacetylene moiety into a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce more saturated hydrocarbons. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the carbazole ring .
Applications De Recherche Scientifique
5-(9H-Carbazol-9-yl)penta-2,4-diyn-1-ol has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Photochemistry: Its photophysical properties are exploited in the development of photochemical sensors and light-harvesting systems.
Medicinal Chemistry: Carbazole derivatives, including this compound, are investigated for their potential therapeutic applications, such as anticancer and antimicrobial agents.
Material Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5-(9H-Carbazol-9-yl)penta-2,4-diyn-1-ol involves its interaction with molecular targets through its electronic and photophysical properties. The carbazole moiety can participate in π-π stacking interactions, while the diacetylene backbone can undergo polymerization reactions. These interactions can modulate the electronic properties of the compound, making it effective in various applications such as organic electronics and photochemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(9H-Carbazol-9-yl)triphenylamine: Known for its use in OLEDs and photovoltaic cells.
2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile: Used in the development of photochemical sensors and light-harvesting systems.
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene: A powerful organophotocatalyst.
Uniqueness
5-(9H-Carbazol-9-yl)penta-2,4-diyn-1-ol is unique due to its combination of a carbazole moiety with a diacetylene backbone. This structure imparts distinct electronic and photophysical properties, making it versatile for various applications in organic electronics, photochemistry, and material science .
Propriétés
Numéro CAS |
113274-97-8 |
|---|---|
Formule moléculaire |
C17H11NO |
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
5-carbazol-9-ylpenta-2,4-diyn-1-ol |
InChI |
InChI=1S/C17H11NO/c19-13-7-1-6-12-18-16-10-4-2-8-14(16)15-9-3-5-11-17(15)18/h2-5,8-11,19H,13H2 |
Clé InChI |
AXQBOJZKGSBYJZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C#CC#CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~,N~2'~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine)](/img/structure/B14308980.png)

![4-Amino-3-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid](/img/structure/B14309007.png)



![9-Chloro-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one](/img/structure/B14309026.png)
![N-[(6-Oxooxan-2-yl)methyl]acetamide](/img/structure/B14309028.png)

![(E)-N-[(2-Methoxyphenyl)methylidene]glycine](/img/structure/B14309053.png)

![Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]-](/img/structure/B14309058.png)

![1-[(4-Azidobenzoyl)oxy]-1H-imidazole](/img/structure/B14309064.png)
